![molecular formula C14H15N5O6S2 B13849471 2H-1,3-Thiazine-2-acetic acid, alpha-[[(2-amino-4-thiazolyl)(hydroxyimino)acetyl]amino]-4-carboxy-5-ethylidene-5,6-dihydro-, [R-[R*,R*-(Z,Z)]]-(9CI)](/img/structure/B13849471.png)
2H-1,3-Thiazine-2-acetic acid, alpha-[[(2-amino-4-thiazolyl)(hydroxyimino)acetyl]amino]-4-carboxy-5-ethylidene-5,6-dihydro-, [R-[R*,R*-(Z,Z)]]-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cefdinir Thiazine Analog is a derivative of the antibiotic cefdinir, which belongs to the cephalosporin class of antibiotics. This compound is characterized by its unique thiazine ring structure, which contributes to its distinct chemical and biological properties. Cefdinir Thiazine Analog is known for its broad-spectrum antibacterial activity, making it effective against a variety of Gram-positive and Gram-negative bacteria .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Cefdinir Thiazine Analog involves several key steps, starting with the preparation of the thiazine ring. The process typically includes the following steps:
Formation of the Thiazine Ring: The thiazine ring is synthesized through a cyclization reaction involving a suitable precursor, such as a thioamide and a haloketone.
Introduction of Functional Groups: Various functional groups, such as amino and carboxyl groups, are introduced to the thiazine ring through substitution reactions.
Final Assembly: The final step involves coupling the thiazine ring with the cefdinir core structure through amide bond formation.
Industrial Production Methods: Industrial production of Cefdinir Thiazine Analog follows a similar synthetic route but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product .
化学反応の分析
Types of Reactions: Cefdinir Thiazine Analog undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiazine ring to a dihydrothiazine structure.
Substitution: Substitution reactions can introduce different functional groups to the thiazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions include various derivatives of Cefdinir Thiazine Analog with modified functional groups, which can exhibit different biological activities .
科学的研究の応用
Cefdinir Thiazine Analog has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard for analytical method development and validation.
Biology: Studied for its antibacterial properties and potential use in combating resistant bacterial strains.
Medicine: Investigated for its therapeutic potential in treating bacterial infections.
作用機序
Cefdinir Thiazine Analog exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins, which are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall. This inhibition leads to the weakening of the cell wall and ultimately causes bacterial cell lysis and death .
類似化合物との比較
Cefdinir: The parent compound, known for its broad-spectrum antibacterial activity.
Cefixime: Another cephalosporin antibiotic with a similar mechanism of action.
Cefpodoxime: A cephalosporin antibiotic with a broader spectrum of activity against Gram-negative bacteria.
Uniqueness: Cefdinir Thiazine Analog is unique due to its thiazine ring structure, which imparts distinct chemical and biological properties. This structural modification can enhance its stability, spectrum of activity, and resistance to bacterial enzymes compared to other cephalosporins .
特性
分子式 |
C14H15N5O6S2 |
|---|---|
分子量 |
413.4 g/mol |
IUPAC名 |
(2R,5Z)-2-[(R)-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-carboxymethyl]-5-ethylidene-2H-1,3-thiazine-4-carboxylic acid |
InChI |
InChI=1S/C14H15N5O6S2/c1-2-5-3-26-11(18-7(5)12(21)22)9(13(23)24)17-10(20)8(19-25)6-4-27-14(15)16-6/h2,4,9,11,25H,3H2,1H3,(H2,15,16)(H,17,20)(H,21,22)(H,23,24)/b5-2+,19-8+/t9-,11+/m0/s1 |
InChIキー |
RUZZQEIIEDMRPD-XQGIWQHJSA-N |
異性体SMILES |
C/C=C/1\CS[C@@H](N=C1C(=O)O)[C@@H](C(=O)O)NC(=O)/C(=N/O)/C2=CSC(=N2)N |
正規SMILES |
CC=C1CSC(N=C1C(=O)O)C(C(=O)O)NC(=O)C(=NO)C2=CSC(=N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


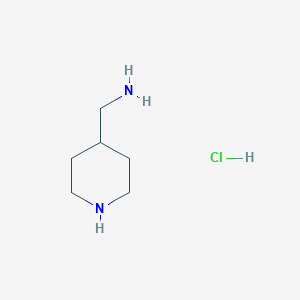
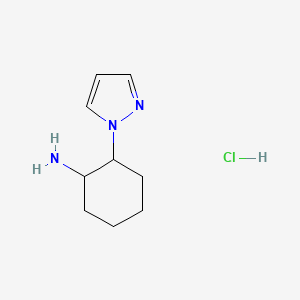
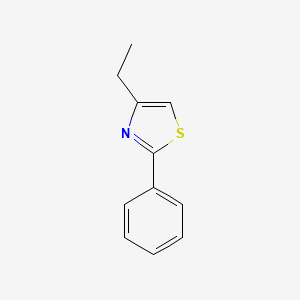
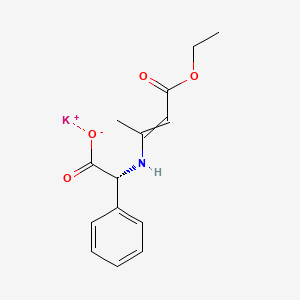
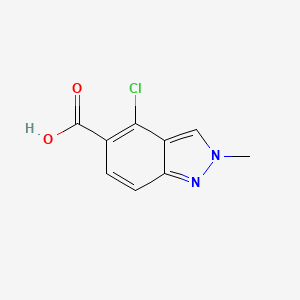
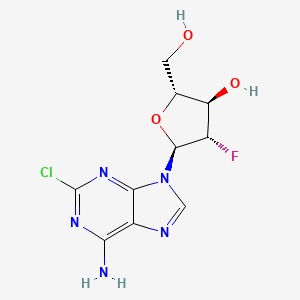
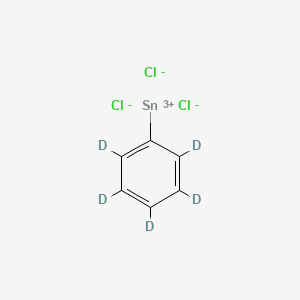
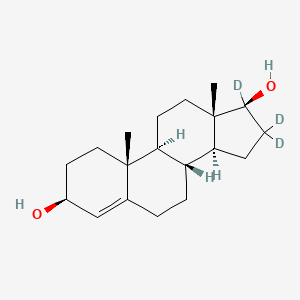
![Ethyl spiro[1,2-dihydroindene-3,4'-piperidine]-1-carboxylate](/img/structure/B13849447.png)
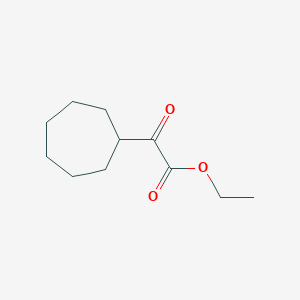
![P-[2-Hydroxy-1-(phenylmethoxy)propyl]phosphonic Acid Dimethyl Ester](/img/structure/B13849457.png)
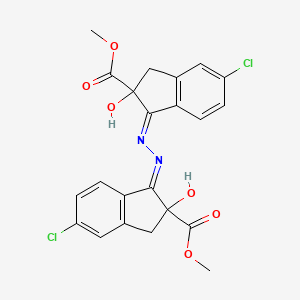
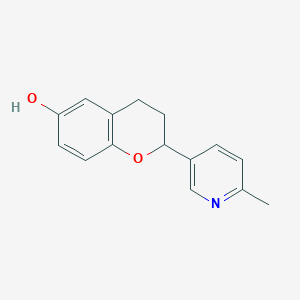
![(2S,3S,4S,5R,6R)-6-[1-[4-[2-(2,6-dimethylanilino)-2-oxoethyl]piperazin-1-yl]-3-(2-methoxyphenoxy)propan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13849468.png)
